molecular formula C15H14ClNO3 B10979443 3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 313062-62-3

3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10979443
CAS No.: 313062-62-3
M. Wt: 291.73 g/mol
InChI Key: COXGMHOTCMIWCZ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic carboxamide derivative featuring a norbornene core substituted with a 3-chlorophenyl carbamoyl group. Its molecular formula is C₁₅H₁₂ClNO₃, with a molecular weight of 289.71 g/mol.

Synthetic routes often involve coupling 5-norbornene-2-carboxylic acid derivatives with substituted anilines. For example, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea (4c), a related urea analog, was synthesized via reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with 3-chloroaniline .

Properties

CAS No.

313062-62-3

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClNO3/c16-10-2-1-3-11(7-10)17-14(18)12-8-4-5-9(6-8)13(12)15(19)20/h1-5,7-9,12-13H,6H2,(H,17,18)(H,19,20)

InChI Key

COXGMHOTCMIWCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=CC=C3)Cl)C(=O)O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Starting Material:

    Reaction: The compound undergoes a carbamoylation reaction with 3-chloroaniline to form the desired product.

    Conditions: The reaction typically occurs under reflux in an appropriate solvent (e.g., chloroform or dichloromethane) with a base (such as triethylamine) as a catalyst.

    Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.

Chemical Reactions Analysis

    Reactivity: The compound can participate in various reactions, including

    Common Reagents: Triethylamine, 3-chloroaniline, and appropriate solvents.

    Major Products: The primary product is the target compound itself.

Mechanism of Action

    Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the carbamoyl phenyl group or modifications to the bicyclic core. These changes influence lipophilicity, solubility, and biological activity.

Table 1: Comparison of Key Analogs
Substituent/Modification Molecular Formula Molecular Weight (g/mol) logP* Key Characteristics
3-Chlorophenyl (Target Compound) C₁₅H₁₂ClNO₃ 289.71 ~3.2 Moderate lipophilicity; potential serotonin receptor interaction
2-Ethylhexyl () C₁₇H₂₇NO₃ 293.41 >4.0 High lipophilicity due to long alkyl chain; suited for hydrophobic environments
3-Nitrophenyl () C₁₅H₁₄N₂O₅ 302.28 ~1.5 Electron-withdrawing nitro group reduces logP; may enhance metabolic stability
4-Acetylphenyl () C₁₇H₁₇NO₄ 299.33 ~2.8 Acetyl group introduces polarity; potential for hydrogen bonding
Pyridin-3-ylmethyl () C₁₅H₁₆N₂O₃ 272.30 ~1.0 Basic pyridine moiety improves aqueous solubility; irritant properties noted
3,5-Bis(methoxycarbonyl)phenyl () C₁₈H₁₈NO₇ 360.34 ~2.0 Bulky substituent; steric hindrance may reduce receptor binding

*Calculated or estimated logP values based on HPLC data or structural analogs .

Biological Activity

3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H14ClNO3
Molecular Weight 287.73 g/mol
LogP 2.8359
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Polar Surface Area 52.58 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylethylamine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride, often facilitated by a base such as triethylamine to form the carbamoyl linkage .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects, which are critical for pain management and treatment of inflammatory diseases .

Anti-inflammatory Activity

A study demonstrated that derivatives of bicyclic compounds, including the target compound, showed significant inhibition of inflammatory markers in vitro. The mechanism was proposed to involve the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Analgesic Effects

In animal models, administration of the compound resulted in a notable reduction in pain response, comparable to standard analgesics like ibuprofen. The analgesic effect was linked to its interaction with pain receptors, suggesting a potential role in pain management therapies .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold in drug design:

  • Biochemical Probes : Its ability to modulate enzyme activity positions it as a useful tool for studying biochemical pathways.
  • Therapeutic Agents : The compound's anti-inflammatory and analgesic properties suggest potential development as a therapeutic agent for chronic pain and inflammatory conditions .

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